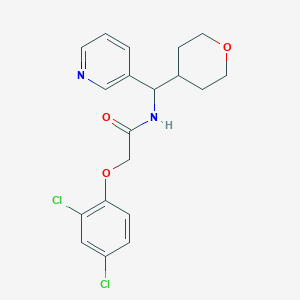
2-(2,4-dichlorophenoxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,4-dichlorophenoxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N2O3 and its molecular weight is 395.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Pyridine ring : Often associated with various biological activities, including antimicrobial effects.
- Tetrahydropyran moiety : Contributes to the compound's pharmacokinetic properties.
This combination of functional groups suggests a multifaceted potential for biological activity, particularly in pharmacology and agrochemistry.
- Antimicrobial Activity : Research indicates that compounds similar to those containing a pyridine ring exhibit significant antimicrobial properties. The presence of the dichlorophenoxy group may enhance this activity by disrupting bacterial cell walls or interfering with metabolic pathways .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism likely involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
- Insecticidal Properties : The dichlorophenoxy moiety is also recognized for its insecticidal effects. Compounds with similar structures have been shown to affect the nervous systems of insects, leading to paralysis and death .
Case Studies
Case Study 1: Antimicrobial Testing
A study tested various derivatives of compounds containing the pyridine ring against a range of bacterial strains. The results indicated that certain modifications increased efficacy against Gram-positive bacteria, suggesting that the target compound may exhibit similar or enhanced antimicrobial properties compared to existing antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines. The IC50 values were determined through MTT assays, showing promising results that warrant further investigation into its potential as an anticancer agent .
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant antimicrobial activity against Staphylococcus aureus | Disc diffusion method |
| Study B | Induction of apoptosis in cancer cell lines | Flow cytometry and annexin V staining |
| Study C | Insecticidal effects observed in field trials | Application on targeted pest populations |
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c20-15-3-4-17(16(21)10-15)26-12-18(24)23-19(13-5-8-25-9-6-13)14-2-1-7-22-11-14/h1-4,7,10-11,13,19H,5-6,8-9,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCGQSNBFKRTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













